Product packaging for 2-Methyl-3-ethanol benzodioxane(Cat. No.:CAS No. 63690-11-9)

2-Methyl-3-ethanol benzodioxane

Cat. No.: B13952029
CAS No.: 63690-11-9
M. Wt: 194.23 g/mol
InChI Key: GPFXMOUKKRIXTF-UHFFFAOYSA-N
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Description

2-Methyl-3-ethanol benzodioxane (CAS 63690-11-9) is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a versatile research chemical built around the 1,4-benzodioxane scaffold, a structure of significant interest in medicinal chemistry due to its presence in a range of biologically active molecules and therapeutic agents . The benzodioxane core is a key structural component in several clinically significant drugs, such as the antihypertensive drug Doxazosin and the Gaucher's disease treatment Eliglustat . Researchers value this scaffold for its potential in developing compounds with diverse biological properties, including antimicrobial, anticancer, antioxidant, and enzyme inhibition activities . The compound serves as a valuable synthetic intermediate or building block for the design and synthesis of novel derivatives, such as hydrazones and 1,3,4-oxadiazoles, for pharmacological screening and structure-activity relationship (SAR) studies . Its physical properties include a calculated density of 1.12 g/cm³ and a boiling point of approximately 300.3°C at 760 mmHg . Acute toxicity data from an intraperitoneal study in mice reports an LD50 of 400 mg/kg . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B13952029 2-Methyl-3-ethanol benzodioxane CAS No. 63690-11-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63690-11-9

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)ethanol

InChI

InChI=1S/C11H14O3/c1-8-9(6-7-12)14-11-5-3-2-4-10(11)13-8/h2-5,8-9,12H,6-7H2,1H3

InChI Key

GPFXMOUKKRIXTF-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)CCO

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 2 Methyl 3 Ethanol Benzodioxane

Oxidation and Reduction Chemistry of the Dihydrobenzodioxane Ring System

The dihydrobenzodioxane ring of 2-Methyl-3-ethanol benzodioxane exhibits characteristic reactivity towards oxidative and reductive conditions. The saturated heterocyclic ring can be susceptible to ring-opening reactions under harsh oxidative conditions, potentially leading to the formation of catechol derivatives. However, milder oxidizing agents can selectively target other parts of the molecule without disrupting the dihydrobenzodioxane core.

Conversely, the dihydrobenzodioxane ring is generally stable to common reducing agents. Catalytic hydrogenation, for instance, would typically reduce other functional groups present in a molecule before affecting the dihydrobenzodioxane system. However, under forcing conditions, such as high-pressure hydrogenation with specific catalysts, cleavage of the ether linkages could occur. The stability of the dihydrobenzodioxane ring under various redox conditions makes it a robust scaffold for the synthesis of more complex molecules.

Derivatization Reactions of the Ethanol (B145695) Moiety and its Influence on Reactivity

Esterification and Etherification Reactions of the Hydroxyl Group

The hydroxyl group of the ethanol moiety readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides in the presence of an acid catalyst or a coupling agent. This reaction is a versatile method for introducing a wide range of acyl groups, thereby altering the steric and electronic properties of the side chain. The Fischer esterification, employing an excess of the carboxylic acid and a strong acid catalyst, is a common method for this transformation.

Similarly, etherification of the hydroxyl group can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This reaction allows for the introduction of various alkyl or aryl groups, further expanding the chemical diversity of this compound derivatives.

Table 1: Representative Esterification and Etherification Reactions of Alcohols

Reaction Type Reagents Product Type
Fischer Esterification Carboxylic Acid, Acid Catalyst Ester
Acylation Acyl Chloride, Base Ester
Williamson Ether Synthesis Alkyl Halide, Strong Base Ether

Selective Halogenation and Other Functional Group Interconversions at the Ethanol Side Chain

The hydroxyl group of the ethanol side chain can be selectively replaced by a halogen atom using various halogenating agents. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding alkyl chloride or bromide, respectively. These halogenated derivatives serve as valuable intermediates for further nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Other functional group interconversions are also possible. For example, oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent. Mild oxidizing agents like pyridinium chlorochromate (PCC) typically afford the aldehyde, while stronger oxidants such as potassium permanganate (KMnO₄) or chromic acid will lead to the carboxylic acid. These transformations provide access to a new range of derivatives with altered reactivity and potential biological activity.

Table 2: Functional Group Interconversions of the Ethanol Moiety

Transformation Reagent(s) Product Functional Group
Halogenation SOCl₂, PBr₃ Alkyl Halide
Oxidation (mild) PCC Aldehyde
Oxidation (strong) KMnO₄, H₂CrO₄ Carboxylic Acid

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of this compound

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for the functionalization of aromatic compounds. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring: the fused dihydrodioxane ring and the alkyl group at position 2. The ether oxygens of the dihydrodioxane ring are ortho, para-directing and activating, while the alkyl group is also weakly activating and ortho, para-directing.

Regioselectivity and Kinetics of Halogenation Studies

Halogenation of the benzene ring, typically with bromine or chlorine in the presence of a Lewis acid catalyst, is expected to occur primarily at the positions ortho and para to the electron-donating ether oxygens of the dihydrodioxane ring. The steric hindrance from the adjacent heterocyclic ring may influence the ratio of ortho to para substitution. Kinetic studies would likely reveal an increased reaction rate compared to unsubstituted benzene due to the activating nature of the substituents. The precise regioselectivity can be complex and may result in a mixture of isomers.

Nitration, Sulfonation, and Acylation Patterns

Nitration, carried out with a mixture of nitric acid and sulfuric acid, will introduce a nitro group onto the aromatic ring. Similar to halogenation, the substitution is directed to the positions activated by the dihydrodioxane ring. The resulting nitro derivatives can be further reduced to amino groups, providing a handle for a wide range of subsequent chemical modifications.

Sulfonation, typically performed with fuming sulfuric acid, introduces a sulfonic acid group. This reaction is often reversible, which can be exploited in synthetic strategies. The directing effects of the existing substituents will again favor substitution at the ortho and para positions.

Friedel-Crafts acylation and alkylation, employing an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst, allow for the introduction of acyl and alkyl groups, respectively. These reactions are also subject to the directing effects of the dihydrodioxane and methyl groups, leading to substitution at the activated positions of the aromatic ring. The acylation reaction is particularly useful as it is generally free from the rearrangements that can plague Friedel-Crafts alkylations.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Electrophile Major Substitution Positions
Halogenation Br⁺, Cl⁺ Ortho, Para to dihydrodioxane ring
Nitration NO₂⁺ Ortho, Para to dihydrodioxane ring
Sulfonation SO₃ Ortho, Para to dihydrodioxane ring
Friedel-Crafts Acylation RCO⁺ Ortho, Para to dihydrodioxane ring

Ring-Opening and Rearrangement Reactions of the 1,4-Benzodioxane (B1196944) Core

The 1,4-benzodioxane ring system is generally characterized by its high stability, owing to the aromatic benzene ring and the saturated diether-like dioxane ring. This stability means the core structure remains intact under a wide variety of reaction conditions, which is a key feature for its common use as a scaffold in medicinal chemistry. However, under specific circumstances, particularly with activating functional groups on the dioxane ring, transformations involving ring-opening can be induced.

Research has shown that the presence of an acyl or carbalkoxy group at the C-2 position can render the C-2 proton acidic. Deprotonation under basic conditions can lead to a ring-chain tautomerism. For instance, studies on 2-acyl and 2-carbalkoxy-2,3-dihydro-1,4-benzodioxins have demonstrated that treatment with a base like sodium ethoxide can promote a reversible ring-opening to form a phenoxide intermediate. This intermediate exists in equilibrium with the closed-ring form, and the position of the equilibrium is influenced by factors such as the solvent and the nature of the substituent at the C-2 position.

While wholesale cleavage of the 1,4-benzodioxane ring under typical synthetic conditions is uncommon, harsh acidic conditions, analogous to the cleavage of dialkyl ethers, could potentially lead to ring-opening. However, such reactions are not typically employed due to the requirement for severe conditions (e.g., strong protic or Lewis acids) which would likely be incompatible with other functional groups on the molecule. The stability of the benzodioxane core is a defining characteristic, making its role primarily that of a robust structural framework.

Metal-Catalyzed Cross-Coupling Reactions of Halogenated this compound Analogs

The aromatic portion of the 1,4-benzodioxane scaffold provides a versatile handle for synthetic modification through metal-catalyzed cross-coupling reactions. Halogenated analogs, such as those bearing a bromine or iodine atom on the benzene ring (e.g., at the 6- or 7-position), are excellent substrates for a variety of powerful palladium-catalyzed transformations that form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. nih.gov These reactions are fundamental to modern synthetic chemistry, allowing for the modular construction of complex molecules.

Suzuki-Miyaura Coupling: This reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron species, typically a boronic acid or ester. wikipedia.orglibretexts.org A halogenated 2-methyl-1,4-benzodioxane can be effectively coupled with various aryl, heteroaryl, or vinyl boronic acids in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method is widely used to synthesize biaryl structures, which are prevalent in pharmaceuticals. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a new substituted alkene, creating a C-C bond. wikipedia.orgorganic-chemistry.org For a halogenated 2-methyl-1,4-benzodioxane, this reaction allows for the introduction of vinyl groups onto the aromatic core. The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. wikipedia.orgyoutube.com It is a powerful tool for elaborating the scaffold with unsaturated side chains.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.org It is one of the most effective methods for synthesizing aryl amines. Halogenated 2-methyl-1,4-benzodioxane analogs can be readily aminated using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgnih.gov This reaction provides direct access to a wide array of aniline derivatives of the benzodioxane scaffold, which are important for tuning the pharmacological properties of drug candidates. organic-chemistry.org

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle consisting of three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation (for Suzuki) or alkene coordination/insertion (for Heck) or amine coordination/deprotonation (for Buchwald-Hartwig), and finally, reductive elimination to release the product and regenerate the Pd(0) catalyst. libretexts.orgnih.govlibretexts.org

The following table summarizes these key cross-coupling reactions as applied to a generic halogenated 2-methyl-1,4-benzodioxane analog.

Reaction NameCoupling PartnersBond FormedTypical Catalyst SystemProduct Type
Suzuki-Miyaura Coupling Aryl Halide + Boronic Acid/EsterC(sp²)–C(sp²)Pd(0) or Pd(II) precatalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) + Base (e.g., K₂CO₃, Cs₂CO₃)Biaryl-substituted benzodioxane
Heck Reaction Aryl Halide + AlkeneC(sp²)–C(sp²)Pd(0) or Pd(II) precatalyst (e.g., Pd(OAc)₂) + Ligand (e.g., PPh₃) + Base (e.g., Et₃N)Vinyl-substituted benzodioxane
Buchwald-Hartwig Amination Aryl Halide + Amine (R₂NH)C(sp²)–NPd(0) or Pd(II) precatalyst + Phosphine Ligand (e.g., BINAP, XPhos) + Base (e.g., NaOtBu)Amino-substituted benzodioxane

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Methyl 3 Ethanol Benzodioxane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. In the case of 2-Methyl-3-ethanol benzodioxane, NMR is crucial for defining its stereochemistry and understanding its conformational dynamics in solution. The presence of chiral centers at the 2 and 3 positions of the 1,4-benzodioxane (B1196944) ring gives rise to the possibility of diastereomers (cis and trans isomers) and enantiomers.

The relative stereochemistry can be determined by analyzing the coupling constants (J-values) between protons on the dioxane ring and the through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY). The magnitude of the coupling constant between the protons at C2 and C3 is dependent on the dihedral angle between them, which differs for the cis and trans isomers. Furthermore, the chemical shifts of the methyl and ethanol (B145695) substituents are sensitive to their spatial orientation, providing additional evidence for the stereochemical assignment. Conformational analysis of the flexible dioxane ring, which can adopt various boat and twist-boat conformations, can also be investigated by analyzing NMR parameters at different temperatures.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Connectivity

Two-dimensional (2D) NMR techniques are essential for deciphering the complex proton and carbon environments of this compound and establishing its complete connectivity.

Correlation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would be used to trace the spin systems, for example, identifying the protons of the ethanol side chain (-CH₂-CH₂-OH) and their connection to the proton at C3 of the dioxane ring. It would also show the coupling between the proton at C2 and the protons of the methyl group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is a powerful tool for assigning the carbon-13 (¹³C) spectrum. For instance, the proton signal of the methyl group would show a correlation to the methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is critical for connecting the different fragments of the molecule. For example, HMBC correlations would be expected from the protons of the methyl group to C2 and C3 of the dioxane ring, and from the protons of the ethanol side chain to C3 and C4 of the dioxane ring, as well as to the aromatic carbons.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY is used to identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is the primary NMR technique for determining stereochemistry and conformation. For example, in the cis isomer of this compound, a NOESY correlation would be expected between the protons of the methyl group and the protons of the ethanol side chain. In the trans isomer, these correlations would be absent.

Hypothetical ¹H and ¹³C NMR Data for a Diastereomer of this compound

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H to ¹³C) Key NOESY Correlations
Benzene (B151609) Ring 6.80-6.95 (m, 4H) 117.0-143.0 - -
C2-H 4.10 (q, 1H) 75.0 C3, C-Methyl H-C3, H-Methyl
C3-H 3.85 (m, 1H) 78.0 C2, C-Ethanol-CH₂ H-C2, H-Ethanol-CH₂
C-Methyl-H₃ 1.25 (d, 3H) 16.0 C2, C3 H-C2
C-Ethanol-CH₂ 1.90 (m, 2H) 35.0 C3, C-Ethanol-CH₂OH H-C3, H-Ethanol-CH₂OH
C-Ethanol-CH₂OH 3.75 (t, 2H) 60.0 C-Ethanol-CH₂ H-Ethanol-CH₂, OH

This data is illustrative and represents plausible values for one of the possible diastereomers.

Solid-State NMR for Polymorphic Characterization and Intermolecular Interactions

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid state. For this compound, ssNMR can be used to characterize different crystalline forms, or polymorphs. Polymorphism can significantly impact the physical properties of a compound, and ssNMR is highly sensitive to the local environment of the nuclei, making it an excellent tool for identifying and characterizing different polymorphic forms.

Furthermore, ssNMR can be used to probe intermolecular interactions, such as hydrogen bonding. The hydroxyl group of the ethanol side chain in this compound can act as a hydrogen bond donor and acceptor. Solid-state NMR techniques can measure distances between atoms involved in hydrogen bonds and provide insights into the strength and geometry of these interactions in the solid state.

Advanced Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Detailed Functional Group Analysis and Molecular Structure

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule.

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the molecule is measured, leading to the excitation of molecular vibrations. For this compound, the FT-IR spectrum would show characteristic absorption bands for the hydroxyl group (a broad O-H stretching band around 3400 cm⁻¹), the aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹), the aliphatic C-H stretching vibrations of the methyl and ethanol groups (around 2850-2960 cm⁻¹), the C-O stretching vibrations of the ether and alcohol functionalities (in the region of 1000-1300 cm⁻¹), and the aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. The resulting Raman spectrum also provides information about molecular vibrations. It is particularly useful for identifying non-polar functional groups and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. For this compound, the Raman spectrum would also show characteristic bands for the aromatic ring and the alkyl groups.

Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
O-H (Alcohol) Stretching 3200-3600 (broad)
C-H (Aromatic) Stretching 3000-3100
C-H (Aliphatic) Stretching 2850-2960
C=C (Aromatic) Stretching 1450-1600

In-situ Vibrational Spectroscopy for Reaction Monitoring and Mechanistic Insights

In-situ vibrational spectroscopy, using either FT-IR or Raman, allows for the real-time monitoring of chemical reactions. By inserting a probe directly into the reaction vessel, spectra can be collected at regular intervals, providing a concentration profile of reactants, intermediates, and products as the reaction progresses.

For the synthesis of this compound, for example, in a reaction involving the opening of an epoxide ring with a catechol derivative, in-situ FT-IR could be used to monitor the disappearance of the characteristic epoxide vibrational bands and the appearance of the hydroxyl and ether bands of the product. This data is invaluable for optimizing reaction conditions (temperature, pressure, catalyst loading) and for gaining insights into the reaction mechanism.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a very accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₁₁H₁₄O₃), the theoretical exact mass of the molecular ion [M]⁺ can be calculated. HRMS analysis would provide an experimental mass measurement with high precision (typically to within 5 ppm), which can be used to confirm the elemental formula.

Tandem Mass Spectrometry (MS/MS) for Comprehensive Structural Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is used to further elucidate the structure of a molecule by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. In an MS/MS experiment, the molecular ion of this compound would be selected and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure.

Plausible fragmentation pathways for this compound would involve cleavage of the ethanol side chain, loss of a water molecule from the alcohol, and fragmentation of the dioxane ring. By analyzing the masses of the fragment ions, the connectivity of the molecule can be confirmed.

Hypothetical Fragmentation Data for this compound from MS/MS

Fragment Ion Proposed Structure Theoretical Exact Mass
[M-H₂O]⁺ Loss of water 176.0837
[M-CH₂OH]⁺ Loss of formaldehyde 164.0837
[M-C₂H₄OH]⁺ Cleavage of the ethanol side chain 149.0603

This data is illustrative of a potential fragmentation pattern.

X-ray Crystallography for Absolute Configuration Determination and Crystal Packing Analysis

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its absolute configuration and detailed insights into its arrangement within a crystal lattice. thieme-connect.deresearchgate.net

The primary prerequisite for this technique is the availability of a high-quality single crystal of an enantiomerically pure compound. thieme-connect.de The determination of the absolute configuration relies on the physical phenomenon of anomalous dispersion, also known as resonant scattering. researchgate.net This effect causes small, measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane), which breaks the inherent inversion symmetry of diffraction patterns and allows for the distinction between a molecule and its non-superimposable mirror image. researchgate.net

A critical value derived from the data refinement is the Flack parameter, which provides a reliable indication of the correctness of the assigned absolute structure. A Flack parameter value close to zero confirms that the determined configuration is correct. researchgate.net While the technique is most powerful for compounds containing heavier atoms, it can also be successfully applied to organic molecules containing only light atoms like carbon, oxygen, and nitrogen. researchgate.net

The crystallographic data obtained not only reveals the absolute configuration but also provides a wealth of information regarding bond lengths, bond angles, and torsion angles. This information is summarized in a crystallographic information file (CIF).

Table 1: Example Crystallographic Data for a Chiral Molecule This table presents representative data that would be obtained from an X-ray crystallographic analysis. The specific values are for an analogous chiral compound, SYA0340-P2, as detailed in the cited research, and serve to illustrate the parameters determined for a molecule with a single stereocenter.

ParameterValue
Chemical FormulaC₂₆H₃₀ClN₃O₉
Molecular Weight563.98 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)15.7212(3)
b (Å)5.65480(10)
c (Å)31.4047(5)
β (°)93.1580(10)
Volume (ų)2787.65(9)
Temperature (K)150.00(10)
Absolute ConfigurationS nih.gov

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment and Enantiomer Separation

Chiral chromatography is an essential technique for separating the enantiomers of a chiral compound like this compound. sigmaaldrich.com The separation is achieved through differential interactions between the enantiomers and a chiral selector, which is a single-enantiomer compound that forms transient diastereomeric complexes with the analytes. sigmaaldrich.com This can be accomplished using a chiral stationary phase (CSP), where the selector is immobilized on a solid support, or by using a chiral mobile phase additive (CMA). nih.govpreprints.org

High-Performance Liquid Chromatography (HPLC)

HPLC utilizing chiral stationary phases is the most prevalent and effective method for the analytical and preparative separation of enantiomers. nih.govcsfarmacie.cz A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., derivatized cellulose and amylose) being particularly versatile and widely used. nih.gov

The separation efficiency and resolution in chiral HPLC are highly dependent on the mobile phase composition. csfarmacie.cz Different modes, such as normal-phase, reversed-phase, and polar organic mode, can be employed. csfarmacie.cz The choice of organic modifiers (e.g., methanol, ethanol, acetonitrile) and additives (e.g., acids, bases, buffers) is crucial for optimizing the separation by fine-tuning the interactions between the analytes and the CSP. csfarmacie.cz Enantiomeric purity, or enantiomeric excess, is determined by integrating the peak areas of the two separated enantiomers in the resulting chromatogram.

Table 2: Illustrative HPLC Conditions for Chiral Separation This table provides a typical set of parameters for the enantiomeric separation of a chiral compound using HPLC.

ParameterCondition
Column Chiralpak® IG-3 (Immobilized amylose tris(3-chloro-5-methylphenylcarbamate)) nih.gov
Mobile Phase Hexane/Ethanol mixture
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C

Gas Chromatography (GC)

For volatile and thermally stable chiral compounds, gas chromatography offers a high-resolution alternative for enantioseparation. researchgate.net Chiral GC columns typically consist of a capillary column whose inner surface is coated with a chiral stationary phase. gcms.cz Derivatized cyclodextrins are the most common class of CSPs used in GC, offering excellent enantioselectivity for a broad range of compounds. gcms.cznih.govnih.gov

The separation mechanism involves the formation of transient inclusion complexes between the cyclodextrin cavity and the analyte enantiomers. The stability of these diastereomeric complexes differs, leading to different retention times and subsequent separation. gcms.cz The carrier gas (e.g., hydrogen or helium) and the oven temperature program are critical parameters that must be optimized to achieve baseline resolution of the enantiomers. nih.gov

Table 3: Illustrative GC Conditions for Chiral Separation This table outlines representative conditions for separating enantiomers using a chiral capillary GC column.

ParameterCondition
Column CYCLOSIL-B (Hepta-(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin) nih.gov
Carrier Gas Helium
Injector Temperature 250 °C nih.gov
Oven Program Start at 40°C, ramp at 0.5°C/min to 50°C, then ramp at 6°C/min to 210°C nih.gov
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Computational and Theoretical Studies of 2 Methyl 3 Ethanol Benzodioxane

Prediction of Spectroscopic Properties using Computational Methods

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are routinely employed to calculate various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. These theoretical spectra can aid in the identification and characterization of compounds, as well as in the interpretation of experimental data.

For a molecule like 2-Methyl-3-ethanol benzodioxane, computational spectroscopy would involve:

NMR Spectra Prediction: Calculating the chemical shifts (δ) for ¹H and ¹³C atoms. This would be instrumental in confirming the molecular structure and assigning experimental NMR signals.

IR Spectra Prediction: Simulating the vibrational frequencies to predict the positions of characteristic absorption bands. This would help in identifying functional groups present in the molecule.

UV-Vis Spectra Prediction: Determining the electronic transitions to predict the absorption maxima (λmax). This provides information about the electronic structure and potential color of the compound.

Despite the utility of these methods, no specific studies have been published that apply them to this compound. Therefore, no data tables of predicted spectroscopic values can be presented at this time.

Mechanistic Investigations of Molecular Interactions Involving 2 Methyl 3 Ethanol Benzodioxane Derivatives Non Clinical Focus

Elucidation of Enzyme Inhibition Mechanisms at the Molecular Level

Kinetic studies are crucial for characterizing the mode of enzyme inhibition. For instance, the inhibition of α-glucosidase , an enzyme involved in carbohydrate digestion, has been investigated. Some natural compounds containing benzodioxane-like structures have been shown to inhibit this enzyme. nih.gov Kinetic analysis of such inhibitors often reveals their mechanism, such as competitive, non-competitive, or mixed-type inhibition, by analyzing plots of enzyme activity versus substrate concentration in the presence of the inhibitor. nih.gov

Similarly, acetylcholinesterase (AChE) , a key enzyme in the nervous system, has been a target for inhibitors with a benzodioxane scaffold. nih.gov Kinetic studies, often employing Lineweaver-Burk plots, help to determine the inhibitor dissociation constants (Kᵢ) for the free enzyme and the enzyme-substrate complex. nih.gov For example, some inhibitors have been shown to exhibit a mixed-type inhibition of AChE. nih.gov

The bacterial cell division protein FtsZ is another enzyme target for which benzodioxane derivatives have been developed. nih.govnih.govtmc.edu These compounds have been shown to interfere with the GTPase activity of FtsZ, a process essential for bacterial cell division. nih.gov Kinetic measurements of inorganic phosphate (B84403) release can be used to quantify the effect of these derivatives on FtsZ's enzymatic function. nih.gov

While direct kinetic studies on lipoxygenase inhibition by 2-Methyl-3-ethanol benzodioxane itself are not extensively detailed in the provided results, the general approach to studying enzyme-inhibitor kinetics would be applicable. This would involve measuring the rate of the lipoxygenase-catalyzed reaction at various substrate and inhibitor concentrations to determine the type and potency of inhibition.

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), provide atomic-level insights into how ligands bind to their enzyme targets. For FtsZ, computational docking studies have been used to predict the binding modes of benzodioxane-benzamide inhibitors. nih.govnih.gov These studies suggest that the inhibitors can bind to specific sites on the FtsZ protein, such as the interdomain site, leading to the disruption of its polymerization and function. nih.govnih.gov The superposition of docked ligands with crystallographically determined structures of similar compounds helps to validate the predicted binding poses. nih.gov

For other enzymes, structural information is equally critical. For instance, the crystal structure of an inhibitor-bound enzyme can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the inhibitor's affinity and selectivity. nih.gov While specific crystal structures of this compound complexed with the mentioned enzymes were not found, the general methodology remains a cornerstone of mechanistic investigation.

Receptor Binding Profiles and Ligand Affinity Studies (e.g., 5-HT₁ₐ receptors, α₁D-adrenoreceptors)

Benzodioxane derivatives have been extensively studied for their interaction with various G protein-coupled receptors (GPCRs), including serotonin (B10506) (5-HT) and adrenergic receptors.

Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is used. The ability of a test compound, such as a this compound derivative, to displace the radioligand is measured, and from this, the inhibition constant (Kᵢ) can be calculated. A lower Kᵢ value indicates a higher binding affinity.

Studies on 1,4-benzodioxane (B1196944) derivatives have shown that stereochemistry can play a crucial role in receptor recognition. For example, the (S)-enantiomer of a particular benzodioxane derivative was found to be a potent 5-HT₁ₐ receptor agonist with high selectivity over α₁-adrenoreceptors. nih.gov Conversely, the (R)-enantiomer of a related compound was more potent at the α₁D-adrenoreceptor subtype. nih.gov This highlights the importance of the three-dimensional structure of the molecule in determining its receptor binding profile.

The affinity of various benzodioxane derivatives for these receptors has been quantified, with some compounds exhibiting Kᵢ values in the nanomolar range, indicating high affinity. nih.govmdpi.com

Ligands can bind to receptors at two main types of sites: the orthosteric site, which is the binding site for the endogenous neurotransmitter, or an allosteric site, which is a distinct site on the receptor. nih.gov Binding to an allosteric site can modulate the receptor's response to the orthosteric ligand.

While specific studies detailing the orthosteric versus allosteric binding of this compound derivatives are not prevalent in the provided search results, the principles of such investigations are well-established. To determine if a ligand binds orthosterically or allosterically, competition binding experiments are often performed. If a compound competes directly with a known orthosteric radioligand for binding, it is likely an orthosteric ligand. However, if it modulates the binding of the orthosteric ligand without completely displacing it, it may be an allosteric modulator. nih.gov

For example, studies on the M₂ muscarinic receptor have shown that some ligands, traditionally considered orthosteric, can also bind to an allosteric site at higher concentrations. nih.gov Similar investigations would be necessary to fully characterize the binding mechanism of benzodioxane derivatives at their respective receptor targets.

Molecular Mechanisms of Antioxidant Activity

The antioxidant activity of phenolic compounds, including those with a benzodioxane structure, is often attributed to their ability to scavenge free radicals. frontiersin.org The primary mechanisms by which this occurs are hydrogen atom transfer (HAT) and single electron transfer (SET). nih.govresearchgate.net

In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is typically more stable and less reactive. In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the free radical.

The efficiency of a compound as a radical scavenger can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govmdpi.com In this assay, the reduction of the stable DPPH radical by an antioxidant is measured spectrophotometrically. nih.govmdpi.com The concentration of the antioxidant required to scavenge 50% of the DPPH radicals is known as the IC₅₀ value, with a lower IC₅₀ indicating greater antioxidant activity. mdpi.com

The redox properties of the benzodioxane core, particularly the presence of hydroxyl groups on the benzene (B151609) ring, are crucial for its antioxidant activity. frontiersin.org These hydroxyl groups can readily donate a hydrogen atom or an electron to a free radical, and the resulting phenoxy radical can be stabilized by resonance within the aromatic system. Computational studies using density functional theory (DFT) can be employed to calculate parameters that predict the radical scavenging activity of a molecule, such as bond dissociation enthalpies and ionization potentials, which are related to the HAT and SET mechanisms, respectively. nih.govresearchgate.net

Interactive Data Tables

Table 1: Enzyme Inhibition by Benzodioxane Derivatives

Derivative ClassTarget EnzymeInhibition TypeKey Findings
Benzodioxane-benzamidesFtsZ---Disrupts FtsZ polymerization and GTPase activity. nih.govnih.govnih.gov
1,4-Benzodioxane DerivativesAcetylcholinesterase (AChE)Mixed-typeExhibit strong inhibitory effects on AChE. nih.gov
Plant-derived extracts with benzodioxane-like structuresα-GlucosidaseNon-competitive/UncompetitiveShow potential for inhibiting carbohydrate-digesting enzymes. nih.gov

Table 2: Receptor Binding Affinities of Benzodioxane Derivatives

DerivativeReceptor TargetBinding Affinity (Kᵢ)Receptor Interaction
(S)-enantiomer of a 1,4-dioxane (B91453) derivative5-HT₁ₐHigh (not specified)Potent agonist, highly selective over α₁-AR subtypes. nih.gov
(R)-enantiomer of a 1,4-dioxane derivativeα₁D-AdrenoreceptorHigh (not specified)Potent at the α₁D-AR subtype. nih.gov
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate5-HT₁ₐ1.2 nMHighly selective ligand. mdpi.com
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate5-HT₁ₐ21.3 nMHighly selective ligand. mdpi.com

Investigation of Antimicrobial Action Mechanisms at the Cellular and Molecular Levels

The antimicrobial properties of this compound derivatives have been a subject of significant scientific inquiry, particularly focusing on their molecular interactions within bacterial cells. These investigations have primarily centered on understanding how these compounds interfere with essential cellular processes, leading to bacterial growth inhibition and cell death. The research has largely concentrated on a class of compounds known as benzodioxane-benzamides, which incorporate the core benzodioxane structure.

Membrane Interaction Studies and Permeability Characteristics

The ability of an antimicrobial agent to reach its intracellular target is fundamentally governed by its interaction with and ability to permeate the bacterial cell membrane. For benzodioxane derivatives, while direct and extensive membrane interaction studies are not widely documented in publicly available research, their permeability characteristics can be inferred from their activity profiles against different types of bacteria.

The bacterial cell envelope, particularly in Gram-negative bacteria, presents a formidable barrier to many antimicrobial compounds. This is due to the presence of an outer membrane and various efflux pumps that actively expel foreign substances from the cell. Research has shown that the effectiveness of many benzodioxane-benzamides against Gram-negative bacteria, such as Escherichia coli, is significantly enhanced in strains that have deficient efflux pump systems, like the AcrAB-TolC system. nih.govmdpi.com This suggests that these compounds are likely substrates for these efflux pumps, which reduce their intracellular concentration to sub-therapeutic levels in wild-type Gram-negative bacteria.

The chemical properties of the benzodioxane derivatives, such as their lipophilicity, are also believed to play a crucial role in their ability to traverse the bacterial membrane. However, the intrinsic resistance of some bacteria to these compounds underscores the importance of the cell envelope as a primary line of defense. Further research, including synergy studies with specific efflux pump inhibitors, may elucidate the full potential of these compounds against a broader spectrum of bacterial pathogens.

Inhibition of Essential Bacterial Cell Division Proteins (e.g., FtsZ) and Metabolic Pathways

The primary mechanism of antimicrobial action for the benzodioxane class of compounds has been identified as the inhibition of a crucial bacterial cell division protein, FtsZ. nih.govnih.gov FtsZ is a homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, a structure that constricts during cell division to separate the parent cell into two daughter cells. nih.gov By targeting FtsZ, these compounds effectively halt the process of bacterial replication, leading to cell death. mdpi.com

Benzodioxane-benzamides are a prominent class of FtsZ inhibitors. mdpi.com Structure-activity relationship (SAR) studies have been conducted to optimize the potency of these compounds. These studies have led to the development of derivatives with significant activity against various bacterial species, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

The interaction of these compounds with FtsZ has been shown to stabilize the FtsZ polymers against disassembly and reduce the protein's GTPase activity, which is essential for its function. nih.govcsic.es This interference with FtsZ dynamics disrupts the normal cell division process. The binding site for many of these benzamide (B126) derivatives is believed to be the interdomain cleft of the FtsZ protein, a site distinct from the GTP-binding site. csic.es

The antimicrobial activity of several benzodioxane-benzamide derivatives has been quantified through the determination of their Minimum Inhibitory Concentrations (MICs) against various bacterial strains.

CompoundTarget OrganismMIC (µg/mL)
FZ95S. aureus (MRSA)0.25
FZ100S. aureus (MRSA)0.1
FZ95B. subtilis<0.1
FZ100B. subtilis<0.1
A benzodioxane-benzamide derivativeS. pneumoniae25-80

This table presents a selection of research findings and is not exhaustive.

The focused research on FtsZ as the primary target for this class of compounds indicates that their antimicrobial activity is mainly derived from the disruption of bacterial cell division. While the inhibition of other metabolic pathways cannot be entirely ruled out without further investigation, the current body of scientific literature strongly supports FtsZ as the key molecular target.

Advanced Applications of 2 Methyl 3 Ethanol Benzodioxane and Its Functionalized Derivatives Non Clinical Focus

Material Science Applications of Benzodioxane Derivatives

The rigid and stable framework of the benzodioxane moiety, combined with the reactive handles provided by its substituents, allows for its incorporation into a range of advanced materials.

The pursuit of high-energy-density materials (HEDMs) is a critical area of research for various applications. The introduction of multiple nitro groups onto an aromatic backbone is a common strategy for designing energetic materials. The benzodioxane scaffold, with its potential for extensive nitration, presents a promising platform for the development of novel HEDMs.

A notable example is the synthesis and characterization of 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD), a fully nitrated 1,4-benzodioxane (B1196944) derivative. researchgate.net This compound has demonstrated potential as a thermostable HEDM. researchgate.net The synthesis of TNBD was achieved with a high yield of 81%. researchgate.net X-ray crystallography revealed an experimental density of 1.85 g/cm³, a key parameter for energetic materials. researchgate.net Thermal analysis indicated good thermal stability with an onset of decomposition at 240 °C and complete degradation between 290–329 °C. researchgate.net

The detonation properties of TNBD, calculated using the EXPLO 5 code, are superior to the standard high-energy material tetryl. researchgate.net These findings suggest that nitrated benzodioxane derivatives are a promising class of compounds for the development of next-generation HEDMs. researchgate.netevidentscientific.com

Table 1: Comparison of Detonation Properties of TNBD and Tetryl

PropertyTNBDTetryl
Detonation Velocity (m/s) 77277570
Detonation Pressure (kbar) 278226.4 - 260
Density (g/cm³) 1.851.614 - 1.71

Data sourced from Bohrium (2024). researchgate.net

The presence of hydroxyl groups, such as the ethanol (B145695) moiety in 2-Methyl-3-ethanol benzodioxane, makes benzodioxane derivatives suitable as monomer precursors for polymerization reactions. Specifically, diol-containing benzodioxane derivatives can be used in polycondensation reactions with dicarboxylic acids to synthesize polyesters. nih.govnih.govresearchgate.net The rigid benzodioxane unit incorporated into the polymer backbone can impart desirable properties such as increased thermal stability and modified mechanical strength. mdpi.com

The synthesis of polyesters from aliphatic diols and dicarboxylic acids is a well-established method. nih.gov By replacing a conventional aliphatic diol with a benzodioxane-based diol, novel polyesters with unique properties can be created. For example, the synthesis of polyesters from furan-based dicarboxylic acids and rigid diols like isosorbide (B1672297) and 1,4-cyclohexanedimethanol (B133615) (CHDM) has been shown to produce materials with high glass transition temperatures and good mechanical properties. mdpi.com A similar approach using a diol derivative of this compound could lead to the development of new high-performance bio-based polyesters. uva.nl

The synthesis of 2-hydroxymethyl-1,4-benzodioxane (B143543) (HMB) has been reported as a key intermediate for the pharmaceutical industry, and its structure suggests its potential use as a monomer in polymer synthesis. rsc.org

Application as Chemical Probes in Fundamental Biological Research

The ability to specifically label and visualize biological molecules and processes is crucial for advancing our understanding of cellular function. Functionalized benzodioxane derivatives offer a promising scaffold for the design of chemical probes for such applications.

Fluorescent probes are indispensable tools in modern cell biology. evidentscientific.comnih.govcd-bioparticles.com The design of such probes often involves a fluorophore attached to a recognition element that targets a specific biomolecule or cellular compartment. The benzodioxane scaffold can serve as this recognition element or as a linker to which a fluorophore is attached.

While there are no specific reports on fluorescent probes derived from this compound, the principles of probe design can be applied to this scaffold. For instance, the ethanol group could be functionalized with a reactive group for attachment to a fluorophore like a benzophenoxazine dye or a BODIPY derivative. umtm.cztamu.edu The resulting conjugate could then be used to label proteins or nucleic acids for imaging studies. nih.govumtm.cz The development of fluorescent probes based on the 1-(2,5-dimethoxy-4-iodophenyl)-propan-2-amine (DOI) scaffold for targeting serotonin (B10506) receptors demonstrates how a core structure can be modified with fluorescent tags to create selective imaging agents. researchgate.net

Affinity-based probes are powerful tools for identifying the protein targets of bioactive small molecules. nih.govchemrxiv.org These probes typically consist of three components: a recognition element that binds to the target protein, a photoreactive group for covalent cross-linking, and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for detection and enrichment. nih.gov

The this compound scaffold can be envisioned as the recognition element in such a probe. The ethanol group could be modified to incorporate a photoreactive moiety like a benzophenone (B1666685) or a diazirine, and a reporter tag. nih.govnih.gov Upon binding to a target protein, the photoreactive group can be activated by UV light to form a covalent bond, permanently attaching the probe to the protein. The tagged protein can then be identified by mass spectrometry. A similar strategy has been successfully employed with 1,4-benzodiazepine-based photoaffinity probes to label the cholecystokinin (B1591339) receptor. nih.gov

Catalysis and Ligand Design in Organometallic Chemistry

The field of organometallic chemistry heavily relies on the design of ligands that can modulate the reactivity and selectivity of metal catalysts. umtm.cznih.govrsc.orgnih.govyoutube.commit.edu The structural features of this compound and its derivatives make them potential candidates for the development of novel ligands for catalysis.

The oxygen atoms within the benzodioxane ring and the hydroxyl group of the ethanol substituent can act as coordination sites for metal ions. By modifying the benzodioxane scaffold, for example, by introducing phosphine (B1218219) or nitrogen-containing groups, multidentate ligands can be synthesized. These ligands can then be used to form stable complexes with transition metals like ruthenium and palladium, which are widely used in catalysis. nih.govresearchgate.netrsc.orgchemrxiv.orguniud.it

For instance, ruthenium complexes with NNN-tridentate ligands have shown excellent activity in the hydrogenation of ketones and aldehydes. rsc.org Similarly, palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis, and the development of new ligands is crucial for improving the efficiency and scope of these reactions. nih.govnih.govyoutube.com A chiral derivative of this compound could potentially be used as a chiral ligand in asymmetric catalysis to control the stereochemical outcome of a reaction. The synthesis of enantiopure 2-substituted-1,4-benzodioxane derivatives has been a subject of interest, highlighting the potential for creating chiral ligands from this scaffold. unimi.it

Utilization as Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis is a powerful tool in modern chemistry for the synthesis of enantiomerically pure compounds, with the effectiveness of the process heavily relying on the design of the chiral ligand. nih.gov Chiral ligands modify the catalytic properties of a metal center, creating a chiral environment that directs a reaction to preferentially form one enantiomer over the other. nih.govnih.gov While extensive research has focused on the synthesis of chiral 2-substituted 1,4-benzodioxanes, the application of functionalized benzodioxanes themselves as the chiral ligand is an area of growing interest. researchgate.net

Functionalized derivatives of this compound are prime candidates for development as chiral ligands. The core structure contains multiple potential coordination sites: the two ether oxygen atoms of the dioxane ring and the oxygen of the terminal ethanol group. The presence of a hydroxyl group is a common feature in many successful chiral ligands, as it can coordinate to the metal center and also participate in hydrogen bonding to help orient the substrate.

The development of new chiral catalysts is often advanced through the creation and screening of modular ligands. nih.gov The this compound framework can be systematically modified to fine-tune its steric and electronic properties. For instance, the hydroxyl group can be derivatized to form ethers or esters, and the aromatic ring can be substituted to alter the ligand's electronic character. These modifications would influence the stability and reactivity of the resulting metal complex, potentially leading to catalysts with high enantioselectivity for a variety of chemical transformations, such as hydrogenations, allylic alkylations, and cyclopropanations. nih.govresearchgate.net

Table 1: Potential Coordination Modes of this compound as a Chiral Ligand

Coordination ModeCoordinating AtomsDescription
Monodentate Terminal Hydroxyl OxygenThe ligand binds to the metal center through only the hydroxyl group, leaving the dioxane ring uncoordinated.
Bidentate Terminal Hydroxyl Oxygen and Adjacent Dioxane Oxygen (O4)The ligand forms a chelate ring with the metal center, a common feature that enhances catalyst stability.
Bidentate Two Dioxane Ether Oxygens (O1 and O4)The dioxane ring itself acts as a chelating moiety, leveraging the Lewis basicity of the ether oxygens.
Tridentate Both Dioxane Oxygens and the Terminal Hydroxyl OxygenIn metals with available coordination sites, the ligand could potentially bind through all three oxygen atoms.

Exploration of Coordination Chemistry with Transition Metals

The field of coordination chemistry investigates the formation and properties of complexes consisting of a central metal atom or ion surrounded by ligands. nih.gov Transition metals are particularly prone to forming coordination complexes due to their partially filled d-orbitals. nih.govfu-berlin.de The structure and reactivity of these complexes are dictated by the nature of the metal and the ligands bound to it.

This compound and its derivatives, with their multiple Lewis basic oxygen atoms, are well-suited to act as polydentate ligands, binding to a single metal center through two or more donor atoms. The formation of chelate rings with transition metals is entropically favored and results in thermodynamically stable complexes known as metallacycles. The specific geometry and stability of these complexes would depend on the transition metal used (e.g., iron, cobalt, copper, palladium) and the specific conformation of the benzodioxane ligand. nih.govrsc.org

The study of such coordination complexes is fundamental to understanding their potential applications. For example, the electronic properties of the metal center can be tuned by the ligand, which is relevant for developing catalysts or materials with specific magnetic or optical properties. fu-berlin.de Research into the coordination of functionalized benzothiadiazines, a related heterocyclic system, with first-row transition metals has shown the formation of stable mononuclear octahedral complexes, demonstrating the viability of such structures. nih.govrsc.org Similarly, molybdenum(II) complexes with other heterocyclic ligands have been synthesized and studied for their cytotoxic effects. mdpi.com

The synthesis and characterization of transition metal complexes with this compound would involve reacting the ligand with a suitable metal salt (e.g., MCl₂) and analyzing the resulting product using techniques such as X-ray crystallography, NMR spectroscopy, and magnetic susceptibility measurements to determine its structure and electronic properties.

Agrochemical Applications: Molecular Probes for Herbicide, Insecticide, and Fungicide Research

The 1,4-benzodioxane scaffold is recognized for its broad utility in medicinal chemistry and also holds promise in the development of new agrochemicals. researchgate.netnih.gov The discovery of novel pesticides is critical for sustainable agriculture, and natural products or nature-inspired scaffolds often provide the starting point for new lead compounds. ox.ac.uk Benzodioxane derivatives can serve as intermediates in the synthesis of pesticides and have been identified in plants with allelopathic properties, which inhibit the growth of neighboring plants. researchgate.netresearchgate.net

Identification of Molecular Targets in Plant Physiology or Pest Control Mechanisms

A key strategy in modern agrochemical research is the design of molecules that act as probes to identify and inhibit specific molecular targets, such as essential enzymes or receptors in a weed, insect, or fungus. ox.ac.uk This mechanism-based approach can lead to more selective and effective pesticides. Agrochemicals can function through various mechanisms, including mimicking endogenous hormones to disrupt development (endocrine disruption) or blocking critical metabolic pathways. nih.govnih.gov

Derivatives of this compound could be designed as molecular probes for such purposes. The core structure can be functionalized to create a library of related compounds for screening against various biological targets. For example, research on benzodioxane-benzamide derivatives has shown they can act as potent inhibitors of the FtsZ protein, which is essential for bacterial cell division. nih.govmdpi.com While this target is in bacteria, the principle is directly applicable to agrochemical research: by identifying an essential protein in a target pest and designing a benzodioxane derivative that binds to its active site, a new pesticide can be developed.

The process would involve:

Target Identification: Identifying an enzyme or receptor that is vital for the target organism (e.g., a key enzyme in a weed's amino acid synthesis pathway).

Probe Design: Synthesizing functionalized derivatives of this compound designed to bind to the active site of the target protein. This often involves computational modeling to predict binding affinity. mdpi.com

Screening and Optimization: Testing the synthesized compounds for inhibitory activity in biological assays. The most potent compounds are then further optimized to improve efficacy and selectivity.

The use of fluorescent tags or other reporter groups attached to the benzodioxane scaffold could also create probes for use in fluorescence-based sensing to study pesticide binding and distribution in real-world environments. nih.gov This approach allows for the rational design of new herbicides, insecticides, and fungicides with novel modes of action, which is crucial for overcoming the challenge of resistance to existing agrochemicals.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Functionalized Benzodioxanes

Impact of Substituent Position and Nature on Molecular Conformation and Dynamics

The 1,4-benzodioxane (B1196944) ring is not planar and typically adopts a half-chair or a twisted-boat conformation. The introduction of substituents at the C2 and C3 positions significantly influences the conformational equilibrium and the dynamics of the ring. The relative orientation of the methyl and ethanol (B145695) groups in 2-Methyl-3-ethanol benzodioxane will dictate the stereochemistry of the molecule, leading to cis and trans diastereomers, each with its own set of possible conformations.

The position and nature of these substituents—a small alkyl group (methyl) and a short-chain alcohol (ethanol)—govern the conformational preference through a balance of steric and electronic effects. In general, bulky substituents tend to occupy pseudo-equatorial positions to minimize steric strain. digitellinc.com In the case of this compound, the conformational landscape is further complicated by the potential for intramolecular hydrogen bonding between the hydroxyl group of the ethanol substituent and the oxygen atoms of the dioxane ring.

The following data table illustrates the hypothetical conformational energies for cis and trans isomers of this compound, highlighting the preferred conformations.

IsomerSubstituent OrientationKey Dihedral Angle (O1-C2-C3-O4)Relative Energy (kcal/mol)Population (%)
trans2-Me (eq), 3-EtOH (eq)~55°075
trans2-Me (ax), 3-EtOH (ax)~-50°2.55
cis2-Me (eq), 3-EtOH (ax)~-52°1.812
cis2-Me (ax), 3-EtOH (eq)~53°1.58

Note: These values are illustrative and based on general principles of conformational analysis for substituted 1,4-benzodioxanes.

The dynamics of the molecule, including ring-flipping barriers, would also be affected. The presence of the substituents raises the energy barrier for the interconversion between different conformations compared to the unsubstituted 1,4-benzodioxan. rsc.org

Correlation of Electronic and Steric Effects with Reaction Selectivity and Yield

The electronic and steric properties of the methyl and ethanol substituents are critical in determining the selectivity and yield of reactions involving the this compound scaffold. These effects can be quantitatively described using parameters such as Hammett (σ) and Taft (E_s) constants, which, while traditionally applied to benzene (B151609) derivatives, provide a conceptual framework for understanding substituent effects in heterocyclic systems.

The methyl group is a weak electron-donating group (σ ≈ -0.17) and has a moderate steric bulk (E_s ≈ -1.24). The ethanol substituent has a more complex influence due to the hydroxyl group. The alkyl chain has a similar electron-donating effect to the methyl group, while the hydroxyl group can act as a hydrogen bond donor and, depending on the reaction conditions, its oxygen can be a weak electron-withdrawing group via induction.

These electronic and steric factors can influence:

Stereoselectivity: In reactions at the chiral centers (C2 and C3), the existing stereochemistry will direct the approach of reagents, favoring the formation of one diastereomer over another. The steric hindrance imposed by the methyl and ethanol groups will be a key factor in this control.

The following table provides a hypothetical correlation of these effects on a representative reaction, such as the acylation of the hydroxyl group.

Substituent ParameterEffect on ReactionPredicted Outcome
Electronic (Methyl) Weakly activatingModest increase in reaction rate
Steric (Methyl) Hindrance at C2/C3May influence approach to C3-OH
Electronic (Ethanol -OH) Inductive withdrawalSlight decrease in nucleophilicity
Steric (Ethanol) Bulkier than methylPotential for lower yields if sterically demanding acylating agent is used

Influence of Ethanol and Methyl Substituents on Molecular Interactions, Binding Affinities, and Reaction Pathways

The ethanol substituent, with its terminal hydroxyl group, is a key site for polar interactions. It can act as both a hydrogen bond donor and acceptor, allowing for specific and directional interactions with other molecules, including solvents, catalysts, or biological macromolecules. This hydrogen bonding capability can significantly influence the solubility of the compound in polar solvents and is a primary determinant of its binding affinity to targets with complementary hydrogen bonding sites.

The interplay of these groups can define specific reaction pathways. For example, the hydroxyl group of the ethanol substituent can be a reactive handle for further functionalization, such as etherification or esterification. The stereochemical arrangement of the methyl group relative to the ethanol substituent will influence the accessibility of this hydroxyl group and thus the reaction kinetics.

Development of Predictive Models for Chemical Reactivity and Biological Activity (non-clinical) Based on Structural Features

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the chemical reactivity and potential biological activity of compounds based on their structural features. acs.orgresearchgate.net For a series of substituted benzodioxanes, these models correlate molecular descriptors with observed properties.

For this compound and its analogues, relevant descriptors would include:

Topological descriptors: Molecular weight, number of rotatable bonds, branching indices.

Electronic descriptors: Dipole moment, partial charges on atoms, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific substituent steric parameters.

Hydrophobic descriptors: LogP (partition coefficient), which would be influenced by the balance of the polar ethanol group and the nonpolar methyl and benzodioxane core.

A hypothetical QSAR model for predicting a non-clinical biological activity (e.g., enzyme inhibition) might take the following form:

log(1/IC50) = c0 + c1(LogP) + c2(Dipole Moment) + c3*(Molecular Volume)

The coefficients (c0, c1, c2, c3) would be determined by multiple linear regression analysis of a training set of compounds. The following table illustrates a hypothetical dataset that could be used to build such a model.

CompoundLogPDipole Moment (Debye)Molecular Volume (ų)log(1/IC50)
This compound1.852.11804.5
2,3-Dimethyl benzodioxane2.201.51704.2
2-Ethanol benzodioxane1.602.51754.8
2-Methyl-3-propanol benzodioxane2.352.01954.3

Note: The data in this table is for illustrative purposes to demonstrate the principles of QSAR model development.

Such predictive models are invaluable in guiding the synthesis of new derivatives with potentially enhanced or optimized properties, thereby accelerating the discovery process in various chemical and pharmaceutical applications.

Q & A

Q. What are the common synthetic routes for preparing benzodioxane derivatives like 2-methyl-3-ethanol benzodioxane?

Benzodioxane derivatives are typically synthesized via epoxidation or radical coupling reactions. For example, glycidyl ether derivatives (e.g., GE-1, GE-3) are formed by reacting phenolic precursors like DMPPO with epichlorohydrin (ECH) under controlled NaOH concentrations and temperatures . Radical coupling of caffeyl alcohol using silver carbonate (Ag₂CO₃) oxidation is another method to generate benzodioxane dimers, as demonstrated in lignin polymerization studies . Key steps include optimizing reaction conditions (e.g., stoichiometry, temperature) and purification via column chromatography.

Q. How are benzodioxane compounds characterized structurally in academic research?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard for structural elucidation. For benzodioxane-containing polymers, 2D HSQC NMR resolves trans- and cis-benzodioxane configurations by correlating δC/δH signals (e.g., 75.5/4.89 ppm for Dα in trans-benzodioxane units) . IR identifies functional groups like epoxide rings (stretching at ~910 cm⁻¹) . Mass spectrometry (MS) and elemental analysis further confirm molecular weights and purity.

Q. What precautions are critical when handling benzodioxane derivatives in laboratory settings?

Safety protocols emphasize personal protective equipment (PPE), including gloves, goggles, and ventilation, due to risks of skin/eye irritation and respiratory toxicity . Benzodioxane precursors like epichlorohydrin require careful handling to avoid exothermic reactions. Waste disposal must comply with federal regulations (e.g., EPA TSCA), and spill management involves neutralization with inert absorbents .

Advanced Research Questions

Q. How do contradictions in NMR data for benzodioxane-containing polymers arise, and how are they resolved?

Discrepancies in benzodioxane NMR signals (e.g., trans vs. cis configurations) stem from stereochemical complexity and overlapping peaks. Researchers address this using synthetic model dimers (e.g., deuterated or isotopically labeled analogs) to assign signals unambiguously . HSQC and COSY experiments differentiate diastereomers, while enzymatic resolution (e.g., esterase treatment) isolates enantiomers for clearer analysis .

Q. What catalytic systems enable selective functionalization or depolymerization of benzodioxane scaffolds?

Nickel-based catalysts (e.g., Ni(COD)₂/KOH) facilitate N-alkylation of benzodioxane amines with alcohols, preserving functional group tolerance (e.g., halides, heteroaromatics) . For lignin depolymerization, atomically dispersed catalysts cleave benzodioxane C–O bonds via hydrogenolysis, yielding catechol derivatives with >77% selectivity . Mechanistic studies involve TEM and kinetic isotope effects to probe active sites and reaction pathways .

Q. How are computational methods applied to benzodioxane-based drug design?

Ligand-based strategies use molecular docking to optimize benzodioxane scaffolds for receptor binding (e.g., α4β2 nicotinic acetylcholine receptors). Structure-activity relationship (SAR) models incorporate substituent effects (e.g., 7-position hydroxyl groups) on affinity . Fragment-based approaches and molecular dynamics simulations predict conformational stability, guiding synthetic prioritization .

Q. What experimental strategies address low yields in benzodioxane synthesis?

Yield optimization involves solvent screening (e.g., DMF for improved solubility), silanized glassware to minimize adsorption losses , and stepwise temperature control during epoxidation . Catalytic deprotection (e.g., Nb₂O₅ for DMPP) reduces side-product formation, while SPE (solid-phase extraction) with HLB cartridges enhances purification efficiency .

Q. How do benzodioxane units influence lignin’s physicochemical properties?

In COMT-deficient lignin, benzodioxane units (~5% of linkages) increase rigidity and reduce β-O-4 bonds, altering thermal stability and solubility . Comparative studies using synthetic C-lignin (from caffeyl alcohol) reveal higher resistance to enzymatic degradation, attributed to benzodioxane’s condensed structure . These insights inform biomass processing for biofuels.

Methodological Considerations

Q. What analytical workflows are recommended for quantifying trace benzodioxane derivatives in environmental samples?

Solid-phase extraction (SPE) with Oasis HLB cartridges followed by LC-MS/MS is standard. Internal standards (e.g., deuterated triclosan) correct matrix effects . For wastewater, volume-proportional sampling (15-minute intervals) and storage at −18°C prevent analyte degradation. Method validation includes spike-recovery tests and limit-of-detection (LOD) calculations .

Q. How is enantiomeric purity achieved in benzodioxane synthesis for medicinal applications?

Chiral pool strategies (e.g., glycidol derivatives) or enzymatic resolution (e.g., Serratia esterase) separate enantiomers . Diastereomeric salts (e.g., with tartaric acid) enable crystallization-based purification. Circular dichroism (CD) and chiral HPLC (e.g., Chiralpak AD-H column) confirm enantiomeric excess (ee) ≥98% .

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